molecular formula C9H8N2O2 B1396537 7-Methoxy-1H-1,6-naphthyridin-4-one CAS No. 952138-18-0

7-Methoxy-1H-1,6-naphthyridin-4-one

Cat. No. B1396537
M. Wt: 176.17 g/mol
InChI Key: PADPYHKTKLDHPP-UHFFFAOYSA-N
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Description

7-Methoxy-1H-1,6-naphthyridin-4-one, also known as MN, is a heterocyclic compound with potential applications in various fields. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.175 .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-1,6-naphthyridin-4-one consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,6-naphthyridines have been explored extensively . These include one-pot domino sequential reactions to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .

Scientific Research Applications

Multivalent Scaffold in Medicinal Chemistry

7-Methoxy-1H-1,6-naphthyridin-4-one is part of the 1,6-naphthyridine motif, a multivalent scaffold in medicinal chemistry. It has various bioactivities when substituted appropriately. For instance, incorporating a cyclic urea pharmacophore into this framework has led to the discovery of new classes of c-Met kinase inhibitors (Wang et al., 2013).

Methoxylation Studies

Methoxylation in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system (sampangine) shows regioselectivity can be influenced by reaction conditions, demonstrating the compound's versatile chemical properties (Zjawiony et al., 1997).

Synthesis and Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, including 7-Methoxy-1H-1,6-naphthyridin-4-one, are part of a family of compounds known for their ligand properties for various receptors in the body. These structures have over 17,000 compounds, indicating a broad scope for biomedical applications (Oliveras et al., 2021).

Antitumor Activity

Compounds derived from 7-Methoxy-1H-1,6-naphthyridin-4-one have been studied for their potential in cancer treatment. For example, 2-arylnaphthyridin-4-ones have shown promise as potent antitumor agents, particularly against tumorigenic cell lines (Liu et al., 2015).

Enzyme Inhibitory Activity

This compound has also been part of studies focusing on enzyme inhibition. For instance, hexahydro-1,6-naphthyridines synthesized from 7-Methoxy-1H-1,6-naphthyridin-4-one were assayed for acetylcholinesterase (AChE) inhibitory activity, revealing potential uses in neurological disorders (Almansour et al., 2015).

properties

IUPAC Name

7-methoxy-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADPYHKTKLDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=O)C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705263
Record name 7-Methoxy-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-1,6-naphthyridin-4-one

CAS RN

952138-18-0
Record name 7-Methoxy-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Bromo-7-methoxy-1H-[1,6]naphthyridin-4-one (12 g, 33.5 mmol) was dissolved in anhydrous methanol (240 mL) and 10% Dry Pd/C (2.4 g) was added carefully in portions. This was followed by portionwise addition of ammonium formate (24 g) which caused an exotherm. The reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to room temperature, filtered through Celite, and washed with hot methanol. The filtrate was concentrated and the residue purified by column chromatography on silica gel (230-400 mesh) eluting with ethyl acetate-methanol.
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12 g
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24 g
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2.4 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Morgentin, G Pasquet, P Boutron, F Jung… - Tetrahedron, 2008 - Elsevier
This paper describes the different strategies devised and applied to overcome the selectivity issues in the syntheses of 6,7-disubstituted-1H-quinolin-4-one, 7-substituted-1H-1,6-…
Number of citations: 26 www.sciencedirect.com

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